molecular formula C88H137N25O45 B151324 Conantokin G (free acid) CAS No. 133628-78-1

Conantokin G (free acid)

Cat. No. B151324
M. Wt: 2265.2 g/mol
InChI Key: MKBJAZBKZZICDG-QGXIKSNHSA-N
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Description

Conantokin G is a 17-amino-acid peptide that acts as a potent, selective, and competitive antagonist of N-methyl-D-aspartate (NMDA) receptors . It inhibits NMDA-evoked currents in murine cortical neurons with an IC50 of 480 nM . Conantokin G has neuroprotective properties .


Molecular Structure Analysis

The three-dimensional structure of Conantokin G has been determined by 1H NMR . The structure includes a partial loop centered around two gamma-carboxyglutamic acid (Gla) residues, a distorted type I turn between two glutamine residues, and two type I turns involving Gla, leucine, isoleucine, and arginine residues . These two turns define approximately 1.6 turns of a distorted 3 (10) helix .


Physical And Chemical Properties Analysis

Conantokin G has a molecular weight of 2264.19 and a formula of C88H138N26O44 . It is soluble in water at 1mg/ml .

Scientific Research Applications

Conantokin-G and Its Unique Biochemical Properties

Conantokin-G, derived from the marine snail Conus geographus, is a peptide known for its unique biochemical properties, particularly its role in γ-carboxylation. Bandyopadhyay et al. (1998) explored the cDNA encoding Conantokin-G, revealing its intricate post-translational modifications, including γ-carboxylation of glutamate residues. This process, crucial for the biological function of Conantokin-G, is facilitated by the vitamin K-dependent γ-glutamyl carboxylase, underlining the peptide's unique biochemical synthesis and its potential applications in understanding γ-carboxylation mechanisms in biological systems (Bandyopadhyay et al., 1998).

Structural Insights into Conantokin-G

The three-dimensional structure of Conantokin-G, as investigated by Rigby et al. (1997), provides crucial insights into its interaction with biological targets. Their research revealed the peptide's structural composition, including five gamma-carboxyglutamic acid (Gla) residues and an amidated C-terminal. This detailed structural understanding is pivotal for comprehending how Conantokin-G interacts with specific receptors and can guide the design of analogous peptides for therapeutic uses (Rigby et al., 1997).

Conantokin-G's Role in Calcium-Induced Structural Transitions

Another significant aspect of Conantokin-G's application in scientific research is its calcium-induced structural transition. Rigby et al. (1997) also examined how the binding of calcium ions to Conantokin-G's gamma-carboxyglutamic acid residues induces a conformational transition from a curvilinear 310 helix to a linear alpha-helix. This transition highlights the peptide's potential as a model for studying calcium-binding proteins and their structural dynamics, which are relevant in numerous physiological and pathological processes (Rigby et al., 1997).

Understanding Conantokin-G's Antagonistic Properties

Conantokin-G's role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in neural signaling and plasticity, has been extensively studied. Mena et al. (1990) and others have shown that Conantokin-G selectively inhibits NMDA-induced currents, demonstrating its potential as a tool for studying NMDA receptor function and as a lead compound for developing novel neuroprotective agents (Mena et al., 1990).

properties

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJAZBKZZICDG-QGXIKSNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H137N25O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2265.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-OH

CAS RN

133628-78-1
Record name 133628-78-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1
Citations
LJ Cruz, JM McIntosh, JS Imperial… - Animal Toxins: Facts …, 2013 - books.google.com
The genus of venomous marine snails known as Conus has been a very rich resource for the development of biochemical tools in cell biology. Since the isolation of o-conotoxin GI from …
Number of citations: 0 books.google.com

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